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Compound of Interest

Compound Name: Purvalanol B

Cat. No.: B1679876 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the

Cross-Reactivity of Purvalanol B

In the landscape of kinase inhibitor research, understanding the selectivity profile of a

compound is paramount for interpreting experimental results and predicting potential

therapeutic applications and off-target effects. This guide provides a detailed comparison of the

kinase cross-reactivity of Purvalanol B, a potent cyclin-dependent kinase (CDK) inhibitor, with

three alternative and widely used kinase inhibitors: Roscovitine, Selumetinib, and Dasatinib.

The data presented herein is compiled from various biochemical and cellular assays to offer a

comprehensive overview for researchers in drug discovery and chemical biology.

Kinase Inhibition Profile: A Head-to-Head
Comparison
The following table summarizes the inhibitory activity (IC50 values in nM) of Purvalanol B and

its comparators against a panel of selected primary and off-target kinases. It is important to

note that these values are compiled from multiple sources and assay conditions may vary,

which can influence the precise IC50 values.
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Kinase Target
Purvalanol B
(IC50, nM)

Roscovitine
(IC50, nM)

Selumetinib
(IC50, nM)

Dasatinib
(IC50, nM)

Primary Targets

CDK1/cyclin B 6[1][2] 650[3][4] >10,000[5] -

CDK2/cyclin A 6[1][2] 700[3][4] - -

CDK2/cyclin E 9[1][2] 700[3][4] - -

CDK5/p35 6[1][2] 160-200[3][4][6] - -

MEK1 - - 14[7] -

MEK2 - - - -

BCR-ABL - - - 0.6 - 3[8]

SRC >1000 >100,000[4] - 0.5[9]

Selected Off-

Targets

ERK1 (MAPK3) ~12,000[10] 34,000[4][11] >10,000[5] -

ERK2 (MAPK1) ~3,100[10] 14,000[3][4][11] >10,000[5] -

c-KIT - - - <30[9]

PDGFRβ - - - <30[9]

LCK - - - <1

YES1 - - - <1

Absence of a value is denoted by "-" and indicates that data was not readily available in the

searched sources.

Experimental Methodologies
The determination of kinase inhibitor potency and selectivity is crucial for drug development.

Below are detailed protocols for common experimental assays used to generate the data

presented in this guide.
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Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™
Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the

kinase reaction.

Materials:

Purified recombinant kinase

Kinase-specific substrate (peptide or protein)

Test inhibitor (e.g., Purvalanol B) dissolved in DMSO

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

ATP solution at a specified concentration (often at the Km for the specific kinase)

ADP-Glo™ Kinase Assay Kit (Promega) or similar

White, opaque 384-well assay plates

Luminometer

Procedure:

Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute

the compounds in kinase assay buffer to the desired final concentrations.

Kinase Reaction:

Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.

Add 10 µL of a solution containing the kinase and its substrate in kinase assay buffer.

Pre-incubate the plate at room temperature for 15-30 minutes.

Initiate the kinase reaction by adding 10 µL of the ATP solution.
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Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

Reaction Termination and ATP Depletion:

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP.

Incubate at room temperature for 40 minutes.

ADP to ATP Conversion and Signal Detection:

Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP

generated to ATP and contains luciferase and luciferin to produce a luminescent signal

proportional to the new ATP amount.

Incubate at room temperature for 30-60 minutes.

Data Acquisition and Analysis:

Measure the luminescence using a plate reader.

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the

DMSO control.

Determine the IC50 value by fitting the data to a dose-response curve using appropriate

software (e.g., GraphPad Prism).

Kinome-Wide Profiling (e.g., KINOMEscan™)
This is a competition-based binding assay that quantitatively measures the interaction of a test

compound with a large panel of kinases.

Principle: The assay involves a kinase-tagged phage, an immobilized ligand that binds to the

active site of the kinase, and the test compound. The test compound competes with the

immobilized ligand for binding to the kinase. The amount of kinase that remains bound to the

immobilized ligand is quantified using quantitative PCR (qPCR) of the phage DNA tag. A lower

amount of bound kinase indicates a stronger interaction with the test compound.
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General Workflow:

A panel of human kinases is expressed as fusions to a T7 bacteriophage.

The test compound is incubated with the kinase-tagged phages.

The mixture is then added to wells containing an immobilized, active-site directed ligand.

After an equilibration period, unbound phages are washed away.

The amount of phage remaining bound to the solid support is measured by qPCR.

Results are typically reported as "percent of control" (%Ctrl), where the control is a DMSO-

only reaction. A lower %Ctrl value signifies stronger binding of the test compound to the

kinase.

Visualizing Kinase Inhibition and Signaling
Pathways
To further illustrate the concepts discussed, the following diagrams were generated using the

Graphviz (DOT language).
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Experimental workflows for assessing kinase inhibitor specificity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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